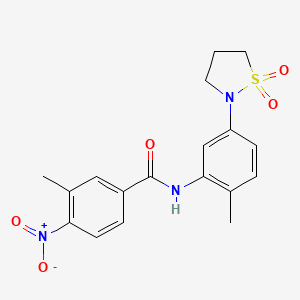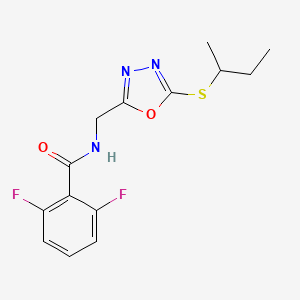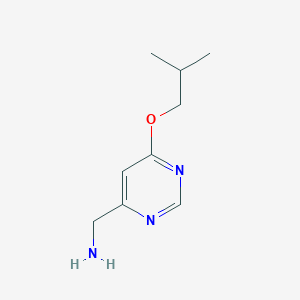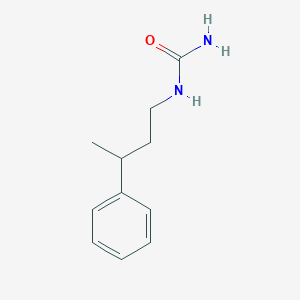
(3-Phenylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Phenylbutyl)urea” is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It appears as a powder and is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “(3-Phenylbutyl)urea”, can be achieved through various methods. One common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source in methanol .Molecular Structure Analysis
The molecular structure of “(3-Phenylbutyl)urea” can be predicted using crystallographic structure analysis of similar compounds . The InChI code for this compound is 1S/C11H16N2O/c1-9(7-8-13-11(12)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H3,12,13,14) .Physical And Chemical Properties Analysis
“(3-Phenylbutyl)urea” is a powder with a molecular weight of 192.26 . It is typically stored at a temperature of 4°C .Scientific Research Applications
Protein Function and Cell Biology
(3-Phenylbutyl)urea has been studied in the context of cellular protein function and biochemistry. For instance, it has been noted for its role in pharmacoproteomics, where it's involved in cellular processes related to chaperones, protein processing enzymes, and cell trafficking molecules. This was particularly observed in the study of cystic fibrosis bronchial epithelial cells treated with 4-Phenylbutyrate, a related compound, highlighting its impact on chloride transport and protein expression in these cells (Singh et al., 2006).
Nitrogen Metabolism and Amino Acid Supplementation
In the field of metabolism, particularly concerning nitrogen disposal and amino acid supplementation, (3-Phenylbutyl)urea derivatives have shown significant effects. For example, Sodium phenylbutyrate has been used to create alternative pathways for nitrogen excretion in urea cycle disorders. This treatment modality leads to a selective reduction in plasma concentrations of branched-chain amino acids, thereby affecting overall amino acid metabolism (Scaglia, 2010).
Cancer Treatment and Radiosensitization
In oncology, derivatives of (3-Phenylbutyl)urea, like Phenylbutyrate, have been investigated for their potential in cancer treatment. Studies have shown that Phenylbutyrate can act as a radiosensitizer, particularly in human glioblastoma cells lacking wild-type p53 function. This suggests a role for (3-Phenylbutyl)urea derivatives in enhancing the efficacy of radiation therapy in certain cancer types (Lopez et al., 2007).
Neurological Protection and Recovery
Furthermore, (3-Phenylbutyl)urea derivatives like Sodium 4-Phenylbutyrate have demonstrated neuroprotective effects. In cerebral ischemic injury, for instance, treatment with these derivatives has shown a reduction in injury markers and improved neurological outcomes, indicating a potential application in stroke therapy or other neurological conditions (Qi et al., 2004).
Plant Biology and Agriculture
In plant biology, urea derivatives including (3-Phenylbutyl)urea have been recognized for their impact on plant cell division and differentiation. These compounds have been used in plant morphogenesis studies and have shown cytokinin-like activity, influencing plant growth and development (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
3-phenylbutylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(7-8-13-11(12)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFKSOZJWWMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylbutyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



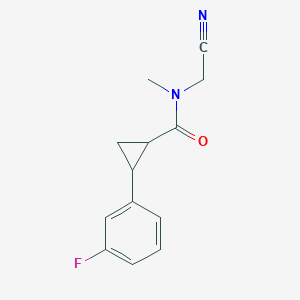

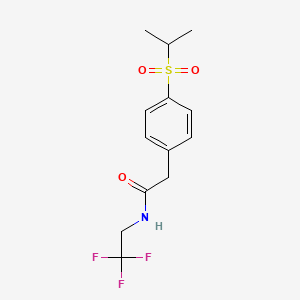
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2913622.png)
![4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)
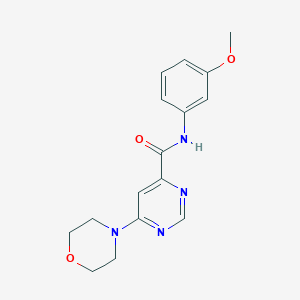
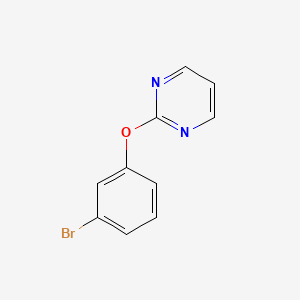
![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2913631.png)
